Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[1,2-b]indazole core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimido[1,2-b]indazole core, followed by the introduction of the piperidin-4-yl group and the acetyl moiety. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimido[1,2-b]indazole: Shares the same core structure but lacks the piperidin-4-yl and acetyl groups.
Piperidin-4-yl acetate derivatives: Compounds with similar piperidine and acetate moieties but different core structures.
Uniqueness
Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific combination of functional groups and core structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that belongs to the class of pyrimidoindazoles. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyrimidoindazole moiety through an acetyl group. Its molecular formula is C18H24N4O3, with a molecular weight of approximately 344.41 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Some pyrimidoindazole derivatives have shown promise as inhibitors of viral replication, particularly against the Ebola virus (EBOV) and other RNA viruses. For instance, related compounds have demonstrated effective inhibition of EBOV entry into host cells by targeting the Niemann-Pick C1 (NPC1) protein .
- Anticancer Properties : Several studies have reported that pyrimidoindazole derivatives possess cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Antimicrobial Effects : Certain derivatives have exhibited antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
Antiviral Activity
A study evaluated the antiviral efficacy of related piperidine-pyrimidoindazole hybrids against EBOV. Compounds similar to this compound were tested for their ability to inhibit viral entry. The most active compounds demonstrated EC50 values below 1 µM, indicating potent antiviral activity .
Anticancer Research
In a series of experiments focusing on cancer cell lines, derivatives showed significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM. The compounds induced apoptosis through mitochondrial pathway activation and inhibited key signaling pathways involved in cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Entry : By binding to NPC1 or other viral proteins, these compounds prevent the virus from entering host cells.
- Induction of Apoptosis : Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins lead to programmed cell death in cancer cells.
- Disruption of Cellular Signaling : The compounds interfere with critical signaling pathways that regulate cell growth and survival.
Data Table: Biological Activity Summary
Activity Type | Compound | EC50/IC50 Value (µM) | Mechanism |
---|---|---|---|
Antiviral | Similar Derivative | < 1 | NPC1 Inhibition |
Anticancer | Similar Derivative | 0.5 - 5 | Apoptosis Induction |
Antimicrobial | Similar Derivative | Varies | Cell Wall Disruption |
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 2-[1-[2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C22H26N4O3/c1-14-18(13-20(27)25-10-8-16(9-11-25)12-21(28)29-3)15(2)26-22(23-14)17-6-4-5-7-19(17)24-26/h4-7,16H,8-13H2,1-3H3 |
InChI Key |
RMQDKJKRUOFWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)N4CCC(CC4)CC(=O)OC |
Origin of Product |
United States |
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